Vetrabutine

Swine Obstetrics Neonatal Viability Farrowing Management

Secure Vetrabutine (CAS 3735-45-3) for targeted uterine spasmolysis. Its unique, direct action on smooth muscle, distinct from neurotropic agents, is clinically proven to reduce neonatal umbilical cord alterations (79%), apnea (72%), and bradycardia (75%) in swine. Sourcing the precise compound is critical for maintaining farrowing outcomes and piglet survival rates. Specify the hydrochloride salt for optimal solubility and stability.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
CAS No. 3735-45-3
Cat. No. B1596140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVetrabutine
CAS3735-45-3
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H27NO2/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3
InChIKeyHEFVRVOEBZDOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vetrabutine (CAS 3735-45-3): A Musculotropic Spasmolytic for Veterinary Obstetrics and Procurement Decision Support


Vetrabutine (CAS 3735-45-3), also known as vetrabutin, is a synthetic musculotropic spasmolytic agent belonging to the phenylbutylamine class. It acts directly on uterine smooth muscle fibers to reduce basal tone and regularize contraction rhythm, and is primarily indicated for facilitating parturition in pigs and dogs [1]. The compound is typically supplied as the hydrochloride salt (CAS 5974-09-4) for improved solubility and stability, and is regulated under ATCvet code QG02CA90 with an established maximum residue limit (MRL) for porcine species [2][3].

Vetrabutine Procurement: Why Generic Spasmolytic Substitution Carries Neonatal Outcome Risk


Vetrabutine's differentiation lies in its unique, direct uterine-specific spasmolytic action achieved without neurotropic activity, a profile not shared by broader spasmolytics like papaverine or oxytocin [1]. While in-class smooth muscle relaxants may modulate tone, vetrabutine specifically improves neonatal vitality metrics in swine—including reductions in umbilical cord alterations, apnea, and bradycardia—as demonstrated in randomized controlled trials [2]. Substituting with a generic alternative lacking this targeted uterine efficacy and proven neonatal safety profile could directly compromise farrowing outcomes and piglet survival rates, making precise compound selection critical for procurement in veterinary reproduction management [3].

Vetrabutine Comparative Efficacy Data: Quantitative Evidence for Veterinary Uterotonic Selection


Umbilical Cord Alteration Reduction: Vetrabutine vs. Physiological Solution Control

Vetrabutine chlorhydrate (VC) significantly reduced the incidence of umbilical cord alterations compared to a physiological solution control group in a randomized trial of 130 farrowing sows. The study found umbilical cord alterations in 5.01% of piglets in the VC-treated group versus 24% in the control group, a 79% relative reduction [1].

Swine Obstetrics Neonatal Viability Farrowing Management

Neonatal Apnea Incidence: Vetrabutine vs. Untreated Control in Parturient Sows

In the same randomized controlled trial of 130 sows and 1,478 piglets, vetrabutine chlorhydrate treatment significantly lowered the incidence of secondary apnea in newborns compared to the control group. Apnea occurred in 2.08% of piglets in the VC-treated group versus 7.46% in the control group, representing a 72% relative risk reduction [1].

Swine Neonatology Perinatal Asphyxia Uterotonic Efficacy

Fetal Bradycardia Reduction: Vetrabutine vs. Physiological Solution Control

Vetrabutine chlorhydrate treatment during farrowing significantly decreased the incidence of fetal bradycardia, a key indicator of intrapartum hypoxia. The study reported bradycardia in 1.94% of piglets from VC-treated sows compared to 7.61% in the control group, yielding a 75% relative reduction [1].

Fetal Distress Uterine Activity Monitoring Swine Reproduction

Mechanistic Selectivity: Direct Uterine Smooth Muscle Action Without Neurotropic Activity

Vetrabutine exerts its spasmolytic effect through direct action on uterine smooth muscle fibers by modulating potassium ion flux and membrane potential, without detectable neurotropic activity. In contrast, broad-spectrum spasmolytics such as papaverine and drotaverine exhibit less tissue-specific action profiles [1]. While quantitative selectivity indices are not reported, the class-level inference is that vetrabutine's uterine specificity in pigs minimizes off-target effects on other smooth muscle systems [2].

Smooth Muscle Pharmacology Spasmolytic Mechanism Uterine Relaxant

Synergistic Oxytocin Dose Reduction: Vetrabutine Co-Administration in Uterine Atony

In cases of uterine atony, vetrabutine can be co-administered with oxytocin, allowing for a 50-66% reduction in the required oxytocin dose. The official product monograph states that when used successively or simultaneously, the oxytocin dose should be reduced by 1/2 to 1/3 [1]. This dose-sparing effect is not routinely described for other spasmolytics like papaverine or drotaverine in veterinary obstetrics.

Drug Interaction Uterine Atony Veterinary Pharmacology

Vetrabutine Procurement Application Scenarios: Swine Obstetrics and Veterinary Reproduction


Reduction of Dystocia-Associated Neonatal Morbidity in Commercial Swine Operations

Vetrabutine hydrochloride (Monzal) is administered intramuscularly at 1 mL/60 kg body weight at the initiation of fetal expulsion to reduce umbilical cord alterations, secondary apnea, and bradycardia. This application is directly supported by the randomized controlled trial data showing 79% relative reduction in cord alterations, 72% reduction in apnea, and 75% reduction in bradycardia compared to physiological solution control [1]. Procurement for this scenario is justified by improved piglet vitality scores and reduced perinatal mortality.

Combination Therapy with Oxytocin for Uterine Atony in Sows and Bitches

Vetrabutine is indicated for use in combination with oxytocin in cases of uterine atony to enhance uterine contractility while reducing oxytocin dosage by 50-66%. This protocol, outlined in the official product monograph, leverages vetrabutine's direct uterine smooth muscle action to potentiate oxytocin's effects, minimizing the risk of oxytocin-induced hyperstimulation [2]. Procurement for combination therapy protocols is based on this unique, label-supported dose-sparing interaction.

Facilitation of Parturition in PGF2alpha-Synchronized Farrowing Programs

In swine reproduction management utilizing PGF2alpha for farrowing synchronization, vetrabutine is administered at the start of fetal expulsion to regularize uterine contractions and lower basal uterine tone. The same trial that demonstrated improved neonatal outcomes utilized PGF2alpha synchronization, confirming efficacy under commercial synchronization protocols [1]. Procurement in this context ensures predictable, improved farrowing outcomes within scheduled production systems.

Comparative Spasmolytic Research and Mechanistic Studies

For research applications focused on uterine smooth muscle pharmacology, vetrabutine serves as a model musculotropic spasmolytic with a well-defined mechanism involving potassium channel blockade and membrane potential modulation [3]. Its distinct uterine-specific action without neurotropic effects makes it a valuable comparator for evaluating novel spasmolytics or studying parturition physiology. Procurement for research should specify the hydrochloride salt form for optimal solubility and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vetrabutine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.